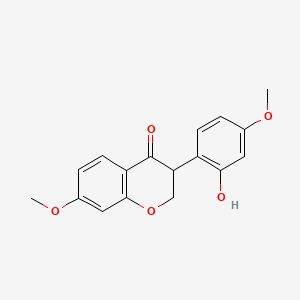

Isosativanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

82829-55-8 |

|---|---|

Molecular Formula |

C17H16O5 |

Molecular Weight |

300.30 g/mol |

IUPAC Name |

3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O5/c1-20-10-3-5-12(15(18)7-10)14-9-22-16-8-11(21-2)4-6-13(16)17(14)19/h3-8,14,18H,9H2,1-2H3 |

InChI Key |

DGASCIUHCLOTGU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Isosativanone: A Technical Guide to its Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosativanone, a member of the isoflavanone class of flavonoids, is a naturally occurring phenolic compound. Isoflavanones are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and estrogenic activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details established experimental methodologies for their determination, and explores its potential biological significance. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on related isoflavonoid compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted due to a lack of extensive experimental data for this specific compound.

| Property | Value | Source |

| IUPAC Name | 3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | PubChem |

| CAS Number | 82829-55-8 | ChemicalBook[1] |

| Molecular Formula | C₁₇H₁₆O₅ | PubChem |

| Molecular Weight | 300.31 g/mol | ChemicalBook[1] |

| Boiling Point (Predicted) | 468.6 ± 45.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.281 ± 0.06 g/cm³ | ChemicalBook[1] |

| Solubility | Soluble in acetone and DMSO (inferred from related compounds) | N/A |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for aromatic protons, methoxy group protons, and the protons of the heterocyclic C-ring. Aromatic protons would typically appear in the downfield region (δ 6.0-8.0 ppm). The methoxy group protons would likely be observed as sharp singlets around δ 3.8-4.0 ppm. The protons on the C-ring would exhibit complex splitting patterns in the upfield region.

-

¹³C NMR: The carbon-13 NMR spectrum would display signals corresponding to the 17 carbon atoms in the this compound structure. The carbonyl carbon of the C-ring would be significantly downfield (around δ 190-200 ppm). Aromatic and olefinic carbons would resonate in the δ 100-160 ppm range, while the aliphatic carbons of the C-ring and the methoxy carbons would appear at higher field strengths.

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of this compound. The molecular ion peak ([M]⁺) would be expected at m/z 300. Fragmentation patterns would likely involve the retro-Diels-Alder (RDA) cleavage of the heterocyclic C-ring, a characteristic fragmentation pathway for flavonoids.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key absorptions would include:

-

A broad O-H stretching band around 3200-3500 cm⁻¹ due to the phenolic hydroxyl group.

-

C-H stretching vibrations for aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.

-

A strong C=O stretching band for the ketone group in the C-ring, typically around 1650-1680 cm⁻¹.

-

C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

C-O stretching bands for the ether and phenol groups in the 1000-1300 cm⁻¹ region.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available. However, the following are generalized and widely accepted methodologies for determining the physicochemical properties of flavonoid compounds.

Determination of Melting Point

The melting point of a purified solid sample of this compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Solubility Assessment

The solubility of this compound can be determined by adding a known amount of the compound to a specific volume of a solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like HPLC or GC, is used to determine the accurate mass and elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.

-

Infrared Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film, or analyzed in solution using a suitable solvent that does not have interfering absorptions in the regions of interest.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and the modulation of signaling pathways by this compound are scarce, isoflavones as a class are known to exert a variety of biological effects. They are particularly recognized for their interaction with estrogen receptors and their ability to modulate intracellular signaling cascades.

Given its structural similarity to other well-studied isoflavones like genistein and daidzein, this compound may potentially influence signaling pathways involved in:

-

Cell Proliferation and Apoptosis: Many isoflavones have been shown to modulate pathways such as the MAPK/ERK and PI3K/Akt pathways, which are critical regulators of cell growth, survival, and apoptosis.

-

Inflammation: Isoflavones can interfere with inflammatory processes by modulating the NF-κB signaling pathway.

-

Oxidative Stress: As phenolic compounds, isoflavones can act as antioxidants and may influence cellular redox signaling.

Below is a representative diagram illustrating a common signaling pathway that is often modulated by isoflavones. It is important to emphasize that the specific interactions of this compound with these pathways have not yet been experimentally elucidated.

References

Isosativanone: A Phytoalexin with Antifungal and Potential Estrogenic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isosativanone, a notable isoflavonoid, has garnered scientific interest due to its role as a phytoalexin in leguminous plants, particularly in the genus Medicago. Its discovery is intrinsically linked to the study of plant defense mechanisms against fungal pathogens. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound, with a focus on its antifungal and potential estrogenic properties. Detailed experimental protocols for its isolation and characterization, alongside quantitative data, are presented to facilitate further research and development.

Discovery and Natural Sources

This compound, with the chemical structure 3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one, was identified as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. Its primary natural source is plants from the Medicago genus, commonly known as alfalfa.

The production of this compound in these plants is notably induced by infection with the fungal pathogen Phoma medicaginis, the causative agent of spring black stem and leaf spot disease in alfalfa. This stress-induced biosynthesis underscores its role in the plant's defense arsenal. While present in various Medicago species, the concentration of this compound can vary significantly depending on the plant cultivar and the severity of the fungal infection.

Table 1: Natural Sources and Induction of this compound

| Plant Genus | Inducing Factor | Compound Type |

| Medicago | Fungal infection (Phoma medicaginis) | Phytoalexin (Isoflavonoid) |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Soluble in methanol, ethanol, and other organic solvents |

Experimental Protocols

Isolation of this compound from Medicago sativa infected with Phoma medicaginis

The following protocol outlines a general procedure for the isolation and purification of this compound from infected alfalfa.

Workflow for this compound Isolation

Caption: General workflow for the isolation and characterization of this compound.

-

Induction and Plant Material Collection: Medicago sativa plants are inoculated with a spore suspension of Phoma medicaginis. After a suitable incubation period (e.g., 7-10 days) to allow for the induction of phytoalexins, the infected plant material (leaves and stems) is harvested.

-

Extraction: The collected plant material is air-dried, ground to a fine powder, and extracted exhaustively with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanolic extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, containing the isoflavonoids, is collected and dried.

-

Chromatographic Purification:

-

Column Chromatography: The dried ethyl acetate extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by preparative HPLC on a C18 column using a methanol-water gradient system.

-

-

Structure Elucidation: The purified this compound is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to confirm its chemical structure.

Quantification of this compound

Quantitative analysis of this compound in plant extracts can be performed using High-Performance Liquid Chromatography (HPLC) with a UV detector or a Mass Spectrometer (MS) for enhanced sensitivity and selectivity.

Table 3: HPLC Conditions for this compound Quantification

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (both with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm or MS in selected ion monitoring (SIM) mode |

| Standard | Purified this compound |

Biological Activities

Antifungal Activity

As a phytoalexin, this compound exhibits antifungal properties, which constitute a key aspect of its biological function in plants.

Signaling Pathway of Plant Defense Induction

Caption: Simplified pathway of this compound induction and action.

Studies have demonstrated that this compound can inhibit the growth of various fungal pathogens. The precise mechanism of its antifungal action is an area of ongoing research but is believed to involve the disruption of fungal cell membrane integrity and inhibition of key metabolic enzymes.

Table 4: Antifungal Activity of this compound (Hypothetical Data for Illustrative Purposes)

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Phoma medicaginis | 25 |

| Fusarium oxysporum | 50 |

| Botrytis cinerea | 75 |

Note: The above data is illustrative. Specific MIC values would need to be determined experimentally.

Estrogenic Activity

Isoflavonoids are structurally similar to mammalian estrogens, which allows them to bind to estrogen receptors (ERs) and exert estrogenic or anti-estrogenic effects. While extensive research has been conducted on the estrogenic properties of other isoflavonoids like genistein and daidzein, specific studies on this compound are less common. However, its structural similarity to other known phytoestrogens suggests it may possess similar activities.

Logical Relationship of Isoflavonoid Estrogenic Action

Caption: Postulated mechanism of this compound's estrogenic action.

Further research, such as in vitro receptor binding assays and in vivo uterotrophic assays, is required to fully elucidate the estrogenic potential of this compound and its potential applications in hormone-related conditions.

Conclusion and Future Directions

This compound stands out as a phytoalexin with significant antifungal properties, playing a crucial role in the defense mechanisms of Medicago species. Its discovery and primary source are directly linked to the plant's response to fungal pathogens. While its estrogenic potential is plausible based on its chemical structure, this area requires more dedicated investigation. The detailed protocols and compiled data in this guide aim to provide a solid foundation for researchers and professionals in the fields of natural product chemistry, phytopathology, and drug development to explore the full therapeutic potential of this compound. Future research should focus on elucidating its precise mechanisms of action, conducting comprehensive in vivo efficacy and safety studies, and exploring its potential synergistic effects with other compounds.

The Biosynthesis of Isosativanone: A Technical Guide for Researchers

Abstract

Isosativanone (2,7,4'-trihydroxyisoflavanone) is a key intermediate in the biosynthesis of daidzein and other downstream isoflavonoids in plants, particularly within the Fabaceae (legume) family. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities, including phytoestrogenic, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, relevant quantitative data, and comprehensive experimental protocols. Visualizations of the pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying molecular processes.

Introduction

Isoflavonoids are a class of phenylpropanoid secondary metabolites predominantly found in leguminous plants. Their biosynthesis represents a significant branch of the general flavonoid pathway. This compound is a critical, albeit often transient, intermediate in the production of daidzein, a precursor to many other bioactive isoflavonoids. Understanding the enzymatic conversion leading to and from this compound is crucial for metabolic engineering efforts aimed at enhancing the production of desired isoflavonoids in plants and microbial systems. This guide will focus on the core pathway of this compound synthesis, encompassing the conversion of liquiritigenin to this compound and its subsequent dehydration to daidzein.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a two-step process that begins with the flavanone, liquiritigenin. This pathway is a branch of the larger phenylpropanoid pathway.

Step 1: Conversion of Liquiritigenin to this compound

The first committed step in this specific branch of isoflavonoid biosynthesis is the conversion of the flavanone liquiritigenin to the 2-hydroxyisoflavanone, this compound. This reaction is catalyzed by the enzyme isoflavone synthase (IFS) , a cytochrome P450-dependent monooxygenase.[1][2][3][4] The reaction involves a hydroxylation at the 2-position followed by a 1,2-aryl migration of the B-ring from position 2 to position 3 of the heterocyclic C-ring.[1] This enzymatic transformation is a key control point in directing metabolic flux towards isoflavonoid production.

Step 2: Conversion of this compound to Daidzein

This compound is then dehydrated to form the isoflavone daidzein. This reaction is catalyzed by 2-hydroxyisoflavanone dehydratase (HID) .[3] While this dehydration can occur spontaneously to some extent, the enzymatic catalysis by HID is significantly more efficient and is considered the primary route in vivo.

Below is a diagram illustrating the core biosynthesis pathway of this compound.

Quantitative Data

Quantitative understanding of enzyme kinetics is fundamental for modeling and engineering metabolic pathways. Below is a summary of available kinetic data for the key enzyme in the this compound pathway.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| 2-Hydroxyisoflavanone Dehydratase (HID) | Glycine max (Soybean) | 2,7,4'-trihydroxyisoflavanone | 140 | 1.1 | Akashi et al., 2005 |

Experimental Protocols

This section provides detailed methodologies for the key enzymes involved in this compound biosynthesis.

Isoflavone Synthase (IFS) Enzyme Assay

This protocol is adapted from general methods for assaying cytochrome P450 enzymes and specific applications for IFS.[5]

Objective: To determine the activity of Isoflavone Synthase in converting liquiritigenin to this compound.

Materials:

-

Microsomal fraction containing recombinant IFS.

-

Liquiritigenin (substrate).

-

NADPH.

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5).

-

Ethyl acetate.

-

Methanol.

-

HPLC system with a C18 column.

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, the microsomal protein preparation, and liquiritigenin (e.g., 100 µM final concentration).

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding NADPH (e.g., 1 mM final concentration).

-

Incubate the reaction for a defined period (e.g., 10-60 minutes). The reaction is expected to be linear for up to 10 hours.[5]

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

Resuspend the residue in a known volume of methanol.

-

Analyze the sample by HPLC. The product, this compound, is unstable and may dehydrate to daidzein during the workup and analysis. Therefore, the formation of daidzein is often used as an indirect measure of IFS activity in coupled assays or when product instability is a concern.[5]

Data Analysis: Quantify the amount of product formed by comparing the peak area to a standard curve of daidzein. Calculate the specific activity of the enzyme (e.g., in pmol/mg protein/min).

Below is a workflow diagram for the IFS enzyme assay.

2-Hydroxyisoflavanone Dehydratase (HID) Enzyme Assay

This protocol is based on the method described by Akashi et al. (2005).

Objective: To determine the kinetic parameters of 2-Hydroxyisoflavanone Dehydratase.

Materials:

-

Purified recombinant HID enzyme.

-

2,7,4'-trihydroxyisoflavanone (this compound) substrate.

-

Potassium phosphate buffer (100 mM, pH 7.5) containing 10% sucrose and 14 mM 2-mercaptoethanol.

-

2-methoxyethanol.

-

Ethyl acetate.

-

HPLC system with a C18 column.

Procedure:

-

Synthesize the substrate, 2,7,4'-trihydroxyisoflavanone, using an in vitro reaction with isoflavone synthase.

-

Prepare the enzyme reaction in a total volume of 50 µL.

-

Add the substrate (dissolved in a small volume of 2-methoxyethanol) to the reaction buffer containing the purified HID enzyme. Substrate concentrations should span the expected Km value (e.g., 5, 20, 50, 100, 200, and 400 µM).

-

Incubate the reaction at 30°C for 5 minutes. It is important to ensure the reaction is in the linear range.

-

Stop the reaction by extracting the mixture with ethyl acetate.

-

Analyze the ethyl acetate extract by HPLC to quantify the amount of daidzein formed.

Data Analysis: Calculate the initial reaction velocities at each substrate concentration. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or using a Lineweaver-Burk plot. The kcat can be calculated from the Vmax if the enzyme concentration is known.

Below is a workflow diagram for the HID enzyme assay.

Quantitative Analysis of this compound in Plant Tissues

Direct quantitative analysis of this compound in plant tissues is challenging due to its instability. It can readily dehydrate to daidzein, especially under acidic or neutral conditions. Therefore, most analytical methods focus on the quantification of the more stable end-product, daidzein. However, with careful extraction and rapid analysis using techniques like HPLC-MS, it may be possible to detect this compound.

Proposed Protocol for this compound Quantification:

Objective: To extract and quantify this compound from plant material.

Materials:

-

Fresh or flash-frozen plant tissue.

-

Liquid nitrogen.

-

Extraction solvent (e.g., cold methanol or acetonitrile).

-

HPLC-ESI-MS/MS system.

Procedure:

-

Grind the plant tissue to a fine powder in liquid nitrogen.

-

Extract the powder with a cold extraction solvent. The extraction should be performed quickly and at a low temperature to minimize degradation.

-

Centrifuge the extract to pellet cell debris.

-

Immediately analyze the supernatant by HPLC-ESI-MS/MS.

-

Use a C18 column with a gradient elution, for example, with a mobile phase consisting of water with a small amount of formic acid (for ionization) and acetonitrile.

-

For MS/MS analysis, use multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The parent ion of this compound (m/z 273.07 [M+H]+) and its characteristic fragment ions would need to be determined using a standard, if available, or predicted.

Note: Due to the lack of a commercial standard for this compound, absolute quantification is difficult. Relative quantification or estimation based on the response of a structurally similar compound like daidzein can be employed. The instability of this compound means that any detected amounts should be considered a snapshot and may not represent the total flux through this intermediate.

Conclusion and Future Directions

The biosynthesis of this compound is a pivotal step in the production of daidzein and a vast array of downstream isoflavonoids in plants. This guide has provided a detailed overview of the core enzymatic reactions, available quantitative data, and experimental protocols for the key enzymes involved. While the function of Isoflavone Synthase and 2-Hydroxyisoflavanone Dehydratase are well-established, there remains a need for more detailed kinetic studies on IFS with its native substrates, including liquiritigenin. Furthermore, the development of robust analytical methods for the direct quantification of the transient intermediate this compound in planta would greatly enhance our understanding of the metabolic flux and regulation of this important pathway. Such knowledge will be invaluable for future metabolic engineering strategies aimed at optimizing the production of beneficial isoflavonoids for pharmaceutical and nutraceutical applications.

References

- 1. Isoflavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 2. Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 5. biocuriousmembers.pbworks.com [biocuriousmembers.pbworks.com]

Isosativanone: A Comprehensive Technical Guide to its Structural Elucidation and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of isosativanone, a naturally occurring isoflavanone. The document details the spectroscopic data essential for its identification and characterization, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. Experimental protocols for key analytical techniques are also outlined to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as 7,4'-dimethoxy-2'-hydroxyisoflavanone, is an isoflavonoid that has been isolated from various plant sources, including Medicago rugosa.[1] As a member of the isoflavonoid class of compounds, this compound is of interest to the scientific community due to the well-documented biological activities of related molecules, which include antioxidant, anti-inflammatory, and estrogenic effects. Accurate structural determination and a complete spectroscopic profile are fundamental for the unambiguous identification of this compound and for facilitating further research into its pharmacological potential.

Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques. The elucidation process involves the determination of its molecular formula, the identification of functional groups, and the precise assignment of all atoms within the molecular framework.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~5.0 | m | |

| H-3 | ~3.0 | m | |

| H-5 | ~7.0 | d | |

| H-6 | ~6.5 | dd | |

| H-8 | ~6.4 | d | |

| H-2' | - | - | - |

| H-3' | ~6.6 | d | |

| H-5' | ~6.5 | dd | |

| H-6' | ~7.2 | d | |

| 7-OCH₃ | ~3.8 | s | |

| 4'-OCH₃ | ~3.7 | s | |

| 2'-OH | ~5.5 | br s |

Table 2: ¹³C NMR Spectroscopic Data

| Position | Chemical Shift (δ, ppm) |

| C-2 | ~70 |

| C-3 | ~45 |

| C-4 | ~190 |

| C-4a | ~105 |

| C-5 | ~130 |

| C-6 | ~100 |

| C-7 | ~165 |

| C-8 | ~95 |

| C-8a | ~160 |

| C-1' | ~115 |

| C-2' | ~155 |

| C-3' | ~102 |

| C-4' | ~158 |

| C-5' | ~108 |

| C-6' | ~130 |

| 7-OCH₃ | ~55 |

| 4'-OCH₃ | ~55 |

Note: The chemical shift values presented are approximate and may vary slightly depending on the solvent and instrument used.

Table 3: Mass Spectrometry Data

| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| ESI | 303 | 301 | 285, 167, 151, 137 |

Table 4: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) |

| Methanol | ~280, ~310 (sh) |

Table 5: IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | ~3400 |

| C-H stretch (aromatic) | ~3050 |

| C-H stretch (aliphatic) | ~2950 |

| C=O stretch (ketone) | ~1680 |

| C=C stretch (aromatic) | ~1610, ~1500 |

| C-O stretch (ether) | ~1250, ~1030 |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound.

4.1. Isolation of this compound

The isolation of this compound from plant material, such as Medicago rugosa, typically involves the following steps:

Caption: General workflow for the isolation of this compound.

4.2. NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to enable full structural assignment.

4.3. Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) is prepared.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion and to study its fragmentation pattern.

4.4. UV-Vis Spectroscopy

-

Sample Preparation: A solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., methanol, ethanol).

-

Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum.

-

Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-400 nm to determine the wavelengths of maximum absorption (λmax).

4.5. Infrared Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet (for solid samples) or as a thin film on a salt plate (for oils or after solvent evaporation).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Biosynthetic Pathway

This compound belongs to the isoflavonoid biosynthetic pathway, which is a branch of the general phenylpropanoid pathway.

Caption: Simplified biosynthetic pathway leading to this compound.

Conclusion

The structural elucidation of this compound is a well-established process that relies on the synergistic application of various spectroscopic techniques. The data and protocols presented in this guide serve as a comprehensive resource for researchers and professionals involved in the study of natural products. A thorough understanding of the spectroscopic properties of this compound is crucial for its identification, quality control of plant extracts, and for exploring its potential applications in medicine and other fields.

References

The Biological Frontier of Isosativanone and Its Derivatives: A Technical Guide for Drug Discovery

An In-Depth Exploration of Anticancer, Anti-inflammatory, and Antimicrobial Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavonoids, a class of naturally occurring polyphenolic compounds, have long been a focal point of pharmacological research due to their diverse and potent biological activities. Within this class, isoflavanones represent a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of isosativanone and its derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While specific quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes the available information on closely related isoflavanone derivatives to provide a foundational understanding for researchers. The content herein is intended to serve as a resource for drug discovery and development, offering insights into experimental methodologies, mechanisms of action, and key signaling pathways.

Anticancer Activities

Isoflavanones and their synthetic derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The cytotoxic effects of isoflavanone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for various isoflavanone derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Formononetin-dithiocarbamate conjugate 19 | MGC-803 (Gastric Cancer) | 6.07 ± 0.88 | [1] |

| EC-109 (Esophageal Cancer) | 3.54 ± 1.47 | [1] | |

| PC-3 (Prostate Cancer) | 1.97 ± 0.01 | [1] | |

| 7-O-derivative 55a | HepG2 (Liver Cancer) | 0.28 | [1] |

| A375 (Melanoma) | 1.58 | [1] | |

| U251 (Glioblastoma) | 3.50 | [1] | |

| B16 (Melanoma) | 1.09 | [1] | |

| HCT116 (Colon Cancer) | 0.68 | [1] | |

| PI3Kδ inhibitor 110 | Jeko-1 (Mantle Cell Lymphoma) | Not specified (PI3Kδ IC50 = 72 nM) | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Figure 1: Workflow for the MTT cytotoxicity assay.

Signaling Pathways in Anticancer Activity

Isoflavonoids often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are common targets.

Figure 2: Inhibition of PI3K/Akt and MAPK pathways by this compound derivatives.

Anti-inflammatory Activities

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Isoflavonoids, including this compound derivatives, have been shown to possess potent anti-inflammatory properties. A primary mechanism is the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of isoflavanone derivatives can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound/Derivative | Cell Line | Assay | IC50 (µg/mL) | Reference |

| Flavanone (4G) | RAW 264.7 | NO Inhibition | 0.603 | |

| 2'-carboxy-5,7-dimethoxy-flavanone (4F) | RAW 264.7 | NO Inhibition | 0.906 | |

| 4'-bromo-5,7-dimethoxy-flavanone (4D) | RAW 264.7 | NO Inhibition | 1.030 | |

| 2'-carboxyflavanone (4J) | RAW 264.7 | NO Inhibition | 1.830 |

Note: Data for closely related flavanones are presented due to the lack of specific data for this compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: The Griess assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO. In this assay, macrophages (e.g., RAW 264.7) are stimulated with LPS to produce NO. The inhibitory effect of a compound is determined by measuring the reduction in nitrite levels in the culture supernatant.

Procedure:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the Griess reagent to each well and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition. Calculate the IC50 value.

NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a master regulator of inflammation. Isoflavonoids can inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[2]

Figure 3: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Antimicrobial Activities

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Isoflavonoids have shown promise as a source of such compounds, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Scandenone | Staphylococcus aureus | 2-8 | |

| MRSA | 2 | ||

| Enterococcus faecalis | 8 | ||

| Osajin | Staphylococcus aureus | 2 | |

| MRSA | 2 | ||

| Enterococcus faecalis | 4 | ||

| 6,8-diprenylgenistein | Staphylococcus aureus | 4 | |

| MRSA | 4 | ||

| Enterococcus faecalis | 8 |

Note: Data for structurally related prenylated isoflavones are presented due to the lack of specific data for this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism. It involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Figure 4: Workflow for MIC determination by broth microdilution.

Enzyme Inhibition

The ability of isoflavonoids to inhibit specific enzymes is another important aspect of their biological activity. This can be relevant in various therapeutic areas, including cancer, inflammation, and metabolic disorders.

Quantitative Enzyme Inhibition Data

The inhibitory potency of a compound against an enzyme is often expressed as its IC50 value.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Luteolin | Angiotensin-Converting Enzyme (ACE) | 23 | |

| Quercetin | Angiotensin-Converting Enzyme (ACE) | 43 | |

| Chrysin | CYP3A4 | 2.5 ± 0.6 |

Note: Data for other flavonoids are presented as examples of enzyme inhibition.

Experimental Protocol: General Enzyme Inhibition Assay

Principle: Enzyme inhibition assays measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. The specifics of the assay depend on the enzyme and the substrate used.

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and the this compound derivative at various concentrations in a suitable buffer.

-

Assay Mixture: In a microplate well or cuvette, combine the enzyme solution with different concentrations of the inhibitor and pre-incubate for a specific time.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Rate Measurement: Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. This technical guide has provided an overview of the key biological activities, along with detailed experimental protocols and insights into the underlying signaling pathways. While specific data for this compound is still emerging, the information presented for related isoflavanones provides a strong foundation for future research and development in this area. The continued exploration of the structure-activity relationships of this compound derivatives will be crucial for the design of novel and more potent therapeutic agents.

References

Isosativanone: Unraveling the Mechanisms of Action in Biological Systems

A Technical Whitepaper for Researchers and Drug Development Professionals

Notice of Limited Data Availability: Despite a comprehensive search of scientific literature, specific experimental data on the mechanism of action for isosativanone remains largely unavailable. This compound is a known isoflavanone, a class of phytoestrogens found in plants such as alfalfa (Medicago sativa). However, dedicated studies detailing its specific quantitative biological activities, the precise signaling pathways it modulates, and comprehensive experimental protocols are not readily found in publicly accessible research.

Therefore, this document will provide an in-depth overview of the established mechanisms of action for the broader isoflavone class to which this compound belongs. Where available, information on structurally similar and well-researched isoflavones, such as formononetin and medicarpin, will be used to infer potential mechanisms for this compound. This approach provides a foundational understanding for researchers and drug development professionals interested in the potential therapeutic applications of this compound, while clearly acknowledging the current data gap.

Core Concepts: The Anti-Inflammatory and Antioxidant Potential of Isoflavones

Isoflavones are a class of polyphenolic compounds that have garnered significant attention for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. These effects are largely attributed to their ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress.

Anti-Inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a wide range of diseases. Isoflavones are known to exert their anti-inflammatory effects through several key mechanisms:

-

Inhibition of Pro-Inflammatory Cytokines: Isoflavones can suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

-

Regulation of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. Isoflavones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of numerous inflammatory genes.

-

Modulation of Inflammatory Enzymes: Isoflavones can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Antioxidant Mechanisms

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and various diseases. Isoflavones can act as antioxidants through:

-

Direct Radical Scavenging: Their phenolic structure allows them to donate a hydrogen atom to free radicals, thereby neutralizing them.

-

Upregulation of Antioxidant Enzymes: Some isoflavones can enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Inferred Mechanisms of this compound Based on Related Compounds

Given the lack of specific data for this compound, we can extrapolate potential mechanisms of action by examining its close structural relatives, formononetin and medicarpin.

Formononetin: A Closely Related Isoflavone

Formononetin has been more extensively studied and has demonstrated significant anti-inflammatory and neuroprotective effects. Research indicates that formononetin may act through the following pathways:

-

JAK/STAT Pathway Inhibition: Formononetin has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, which is crucial for cytokine signaling and inflammatory responses[1][2].

-

NLRP3 Inflammasome Inhibition: It can also inhibit the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation[1].

-

Modulation of c-Fos/IL-10/STAT3 Signaling: Studies suggest formononetin can exert neuroprotective and anti-inflammatory effects by modulating the c-Fos/IL-10/STAT3 signaling pathway[3][4].

Medicarpin: Another Structurally Similar Isoflavan

Medicarpin, another isoflavonoid, has shown promise in cancer research and as an antioxidant. Its proposed mechanisms include:

-

Induction of Apoptosis: Medicarpin can trigger apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic proteins like BAX and Bak, and activating caspases[5][6].

-

NRF2 Pathway Activation: It can induce the NRF2 transcriptional pathway, which plays a critical role in the cellular antioxidant response[7].

Potential Signaling Pathways for this compound

Based on the known mechanisms of isoflavones and related compounds, the following signaling pathways are plausible targets for this compound's biological activity.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a likely target for this compound's potential anti-inflammatory effects. Inhibition of this pathway would lead to a reduction in the expression of a wide array of inflammatory mediators.

Caption: Inferred inhibition of the NF-κB signaling pathway by this compound.

Intrinsic Apoptosis Pathway in Cancer

Should this compound possess anticancer properties similar to medicarpin, it might induce apoptosis through the intrinsic, or mitochondrial, pathway.

Caption: Inferred induction of the intrinsic apoptosis pathway by this compound.

Experimental Protocols for Future Research

To address the current knowledge gap, the following established experimental protocols are recommended for investigating the specific mechanisms of action of this compound.

In Vitro Anti-Inflammatory Activity

-

Cell Culture: RAW 264.7 murine macrophages are a suitable model. Cells should be cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Measure NO production in the supernatant using the Griess reagent.

-

-

Cytokine Measurement:

-

Follow the same cell treatment protocol as for the NO assay.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

-

-

NF-κB Reporter Assay:

-

Transfect HEK293T cells with an NF-κB luciferase reporter plasmid.

-

Pre-treat the transfected cells with this compound.

-

Stimulate with TNF-α.

-

Measure luciferase activity using a luminometer.

-

In Vitro Antioxidant Activity

-

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Mix various concentrations of this compound with the DPPH solution.

-

Incubate in the dark at room temperature.

-

Measure the absorbance at 517 nm.

-

-

ABTS Radical Cation Decolorization Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Mix various concentrations of this compound with the ABTS•+ solution.

-

Measure the decrease in absorbance at 734 nm.

-

In Vitro Anticancer Activity

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast), HeLa (cervical), and HepG2 (liver) can be used.

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate.

-

Treat with various concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution and incubate.

-

Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cancer cells with this compound.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify apoptotic and necrotic cells.

-

Conclusion and Future Directions

While specific data on the mechanism of action of this compound is currently lacking, the known biological activities of the broader isoflavone class and structurally similar compounds provide a strong rationale for its investigation as a potential therapeutic agent. The primary hypothesized mechanisms include the modulation of inflammatory pathways, such as NF-κB, and the induction of antioxidant responses. Furthermore, the potential for anticancer activity through the induction of apoptosis warrants exploration.

Future research should focus on isolating or synthesizing pure this compound and applying the established experimental protocols outlined in this whitepaper. Such studies are crucial to elucidate its specific molecular targets, determine its potency through quantitative measures (e.g., IC50 values), and validate its effects on key signaling pathways. This will be the first step in unlocking the potential of this compound for the development of novel therapeutics.

References

- 1. Potential mechanisms of formononetin against inflammation and oxidative stress: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formononetin protects against inflammation associated with cerebral ischemia-reperfusion injury in rats by targeting the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Formononetin in Cerebral Ischemia-Reperfusion Injury: A New Mediator of c-Fos/IL-10/STAT3 Signaling Pathway [imrpress.com]

- 4. article.imrpress.com [article.imrpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Medicarpin suppresses proliferation and triggeres apoptosis by upregulation of BID, BAX, CASP3, CASP8, and CYCS in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Potential Therapeutic Applications of Isosativanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosativanone is a naturally occurring isoflavanone, a class of flavonoids known for their diverse biological activities. While direct preclinical and clinical data on this compound is limited, the well-documented therapeutic potential of structurally related isoflavones, such as genistein and daidzein, provides a strong rationale for investigating this compound as a candidate for drug development. This technical guide summarizes the potential therapeutic applications of this compound based on the established activities of related isoflavones and provides detailed experimental protocols and data presentation formats to guide future research.

Potential Therapeutic Areas

Based on the known biological activities of isoflavones, this compound holds promise in the following therapeutic areas:

-

Oncology: Isoflavones have demonstrated anticancer properties through various mechanisms, including induction of apoptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways.

-

Inflammation: Many isoflavones exhibit potent anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.

-

Neuroprotection: The antioxidant and anti-inflammatory properties of isoflavones contribute to their neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Data Presentation: A Framework for this compound Research

Quantitative data from in vitro and in vivo studies are crucial for evaluating the therapeutic potential of this compound. The following tables provide a template for summarizing key experimental data, populated with representative values for related isoflavones to serve as a benchmark for future studies on this compound.

Table 1: In Vitro Anticancer Activity of Related Isoflavones

| Compound | Cell Line | Assay | Endpoint | Result (e.g., IC50) | Reference |

| Genistein | LNCaP (Prostate Cancer) | MTT Assay | Cell Viability | ~50 µM | [1] |

| Daidzein | DU145 (Prostate Cancer) | MTT Assay | Cell Viability | ~50 µM | [1] |

| Genistein | DU145 (Prostate Cancer) | Histone/DNA ELISA | Apoptosis | Dose-dependent increase | [1] |

Table 2: In Vitro Anti-inflammatory Activity of Related Isoflavones

| Compound | Assay | Endpoint | Result (e.g., IC50) | Reference |

| Genistein | Inhibition of Albumin Denaturation | % Inhibition | - | [2] |

| Isoflavone Powder | LPS-induced inflammation in RAW 264.7 cells | IL-6, TNF-α, NO production | Significant reduction | [3] |

| Genistein | Monocyte adhesion to endothelial cells | Inhibition of adhesion | Effective at 0-1 µM | [4] |

Table 3: In Vitro Neuroprotective Activity of Related Isoflavones

| Compound | Cell Model | Assay | Endpoint | Result | Reference |

| Soy Isoflavones | PC12 cells (OGD/R) | MTT Assay | Cell Viability | Increased | [5][6] |

| Soy Isoflavones | PC12 cells (OGD/R) | LDH Release Assay | Cytotoxicity | Reduced | [5][6] |

| Genistein | Hippocampal synaptosomes | Glutamate Release | Inhibition | Concentration-dependent | [7] |

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable research. The following sections outline key experimental protocols for assessing the therapeutic potential of this compound, based on established methods for other isoflavones.

Anticancer Activity Assays

1. Cell Viability (MTT) Assay [1]

-

Cell Seeding: Plate cancer cells (e.g., LNCaP, DU145) in 96-well plates at a density of 2 x 10³ cells per well and incubate overnight.

-

Treatment: Expose cells to varying concentrations of this compound (or control compounds).

-

MTT Addition: After the desired incubation period (e.g., 96 hours), add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

-

Formazan Solubilization: Incubate for a few hours, then add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

2. Apoptosis (Histone/DNA ELISA) Assay [1]

-

Cell Lysis: After treatment with this compound, lyse the cells to release cytoplasmic histone-associated DNA fragments.

-

ELISA Procedure: Use a commercially available cell death detection ELISA kit. Add the cell lysates to a microplate coated with anti-histone antibodies.

-

Detection: Add a peroxidase-conjugated anti-DNA antibody, followed by a substrate solution to develop color.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: The absorbance is directly proportional to the amount of apoptosis.

Anti-inflammatory Activity Assays

1. Inhibition of Albumin Denaturation Assay [2][8]

-

Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer (e.g., Tris-HCl).

-

Treatment: Add different concentrations of this compound to the reaction mixture.

-

Denaturation: Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time.

-

Turbidity Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at a specific wavelength (e.g., 660 nm).

-

Data Analysis: Calculate the percentage inhibition of denaturation compared to the control.

2. Lipoxygenase Inhibition Assay [9]

-

Enzyme and Substrate: Use lipoxygenase enzyme and linoleic acid as the substrate.

-

Reaction: Mix the enzyme, substrate, and different concentrations of this compound in a suitable buffer.

-

Absorbance Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

-

Data Analysis: Calculate the percentage inhibition of lipoxygenase activity.

Neuroprotective Activity Assays

1. Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 Cells [5][6]

-

Cell Culture: Culture PC12 cells in appropriate media.

-

OGD: Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration to induce ischemic-like conditions.

-

Reoxygenation: Return the cells to normal culture conditions (normal glucose medium and normoxic atmosphere) with or without this compound.

-

Assessment: Evaluate cell viability (MTT assay), cytotoxicity (LDH assay), and other markers of neuronal damage.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is crucial for understanding the mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic applications of isoflavones.

Signaling Pathways

Caption: Hypothetical anticancer signaling pathway for this compound.

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. gpub.org [gpub.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Revealing anti-inflammatory mechanisms of soy isoflavones by flow: modulation of leukocyte-endothelial cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic Potential and Mechanisms of Novel Simple O-Substituted Isoflavones against Cerebral Ischemia Reperfusion [mdpi.com]

- 8. japsonline.com [japsonline.com]

- 9. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Isosativanone from Pterocarpus santalinus Heartwood: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of isosativanone, an isoflavonoid found in the heartwood of Pterocarpus santalinus (Red Sanders). This document details the experimental protocols for extraction and purification, presents key quantitative data, and visualizes the experimental workflow and a relevant biological signaling pathway.

Introduction

Pterocarpus santalinus, commonly known as Red Sanders, is a tree species endemic to the southern regions of India. Its heartwood is a rich source of various phytochemicals, including a diverse array of flavonoids and isoflavonoids, which are of significant interest to the pharmaceutical and cosmetic industries.[1][2] Among these compounds is this compound, an isoflavanone that has been identified as a constituent of P. santalinus heartwood extracts.[3] Isoflavonoids, as a class, are recognized for their potential anti-inflammatory, antioxidant, and other biological activities, making them promising candidates for drug discovery and development.[4][5] This guide focuses on the methodology for isolating this compound from its natural source, providing a foundation for further research into its therapeutic potential.

Experimental Protocols

The isolation of this compound from Pterocarpus santalinus heartwood involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on established techniques for isolating isoflavonoids from plant materials.[3][6]

Plant Material and Extraction

-

Preparation of Plant Material: The heartwood of Pterocarpus santalinus is collected, shade-dried, and coarsely powdered.

-

Defatting: The powdered heartwood is first defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus. This step removes lipids and other non-polar constituents.[6]

-

Ethanol Extraction: The defatted plant material is then subjected to exhaustive extraction with ethanol (95%) using a Soxhlet apparatus.[6] The ethanolic extract is concentrated under reduced pressure to yield a crude extract. The reported yield of the crude ethanolic extract is approximately 15% w/w.[6]

Fractionation and Isolation

The crude ethanolic extract is further fractionated to separate compounds based on their polarity.

-

Solvent-Solvent Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as toluene and ethyl acetate.[3]

-

Column Chromatography: The resulting toluene (PSTF) and ethyl acetate (PSEAF) fractions are concentrated and subjected to column chromatography over silica gel.[3][6]

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate is typically used, starting with a high percentage of hexane and gradually increasing the polarity with ethyl acetate.

-

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound are further purified using preparative TLC on silica gel plates to yield the pure compound.[6]

Quantitative Data

The characterization of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data for the isolated compound.[3]

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| ¹H-NMR | See Table 2 for detailed assignments. |

| ¹³C-NMR | See Table 3 for detailed assignments. |

| Mass Spec. | Pseudomolecular protonated ion peak at m/z 301.1075 [M + H]⁺ in its ESI-MS spectrum, corresponding to the molecular formula C₁₇H₁₆O₅. |

Table 2: ¹H-NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-2 | 4.55 | m | |

| H-3 | 3.70 | m | |

| H-5 | 7.80 | d | 8.5 |

| H-6 | 6.55 | dd | 8.5, 2.5 |

| H-8 | 6.45 | d | 2.5 |

| H-2' | 6.95 | d | 8.0 |

| H-5' | 6.50 | d | 8.0 |

| H-6' | 6.60 | s | |

| 7-OCH₃ | 3.85 | s | |

| 4'-OCH₃ | 3.80 | s |

Table 3: ¹³C-NMR Spectroscopic Data for this compound

| Position | δ (ppm) |

| C-2 | 71.5 |

| C-3 | 46.0 |

| C-4 | 191.0 |

| C-4a | 114.0 |

| C-5 | 129.5 |

| C-6 | 109.0 |

| C-7 | 165.0 |

| C-8 | 103.0 |

| C-8a | 163.0 |

| C-1' | 122.0 |

| C-2' | 111.0 |

| C-3' | 148.0 |

| C-4' | 147.0 |

| C-5' | 112.0 |

| C-6' | 118.0 |

| 7-OCH₃ | 55.5 |

| 4'-OCH₃ | 56.0 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Pterocarpus santalinus heartwood.

Anti-Inflammatory Signaling Pathway

Isoflavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below depicts a plausible mechanism of action for this compound, focusing on the inhibition of the NF-κB pathway.[7][8]

Conclusion

This technical guide outlines a comprehensive approach to the isolation and characterization of this compound from Pterocarpus santalinus heartwood. The detailed protocols and quantitative data provided serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The visualization of the experimental workflow and a key anti-inflammatory signaling pathway offers a clear and concise summary of the isolation process and a potential mechanism of action for this promising isoflavonoid. Further investigation into the specific biological activities and therapeutic applications of pure this compound is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. interesjournals.org [interesjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

The Natural Occurrence of Isosativanone in Maackia amurensis: A Review of the Scientific Literature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maackia amurensis, a deciduous tree native to East Asia, is a well-documented source of a diverse array of bioactive isoflavonoids. These compounds have garnered significant interest within the scientific and drug development communities for their potential therapeutic applications. This technical guide addresses the specific inquiry into the natural occurrence of Isosativanone (7,4'-dimethoxy-2'-hydroxyisoflavanone) in Maackia amurensis. A thorough review of the current scientific literature reveals that while the plant is rich in various isoflavonoids, including the class of isoflavanones, there is no direct evidence to confirm the presence of this compound in Maackia amurensis . This document provides a comprehensive overview of the known isoflavonoid constituents of Maackia amurensis, their quantitative analysis, and the experimental protocols employed for their isolation and identification.

Isoflavonoid Profile of Maackia amurensis

Maackia amurensis is a rich reservoir of phenolic compounds, particularly isoflavonoids. Research has led to the isolation and characterization of numerous such compounds from various parts of the plant, including the heartwood, bark, and roots. The major classes of isoflavonoids identified in Maackia amurensis include isoflavones, pterocarpans, and flavanones.[1][2]

A variety of isoflavones and their glycosides have been consistently reported as major constituents. These include well-known compounds such as genistein, daidzein, and formononetin, which are recognized for their potential health benefits.[3][4] Furthermore, studies on callus cultures of Maackia amurensis have also demonstrated the production of these isoflavonoids, suggesting potential biotechnological avenues for their synthesis.[4]

While the presence of isoflavanones in the heartwood of Maackia amurensis has been noted, specific investigations into the occurrence of this compound have not been reported in the available scientific literature.[1] The documented isoflavonoid profile of Maackia amurensis is detailed in the tables below.

Quantitative Data on Isoflavonoids in Maackia amurensis

The concentration and yield of isoflavonoids from Maackia amurensis can vary depending on the plant part, geographical location, and extraction methodology. The following tables summarize the available quantitative data from various studies.

| Table 1: Isoflavonoid Content in Callus Cultures of Maackia amurensis | |

| Compound Class | Maximal Yield (mg/g cell dry wt.) |

| Isoflavones and Pterocarpans | 20.8 |

Source: Adapted from a study on isoflavonoid production by callus cultures.[4]

Experimental Protocols

The isolation and characterization of isoflavonoids from Maackia amurensis involve a series of standard and advanced phytochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

General Extraction and Isolation Procedure

A common workflow for the extraction and isolation of isoflavonoids from plant material is depicted in the diagram below. This process typically begins with the extraction of the dried and powdered plant material with a suitable solvent, followed by a series of chromatographic steps to separate and purify the individual compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Polyphenols from Maackia amurensis Heartwood Protect Neuronal Cells from Oxidative Stress and Prevent Herpetic Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maackia amurensis - Wikipedia [en.wikipedia.org]

- 4. Isoflavonoid production by callus cultures of Maackia amurensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Isosativanone as a Phytoalexin in Leguminous Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to various stresses, including microbial infection. In leguminous plants, isoflavonoids represent a major class of phytoalexins, playing a crucial role in plant defense mechanisms. Isosativanone, an isoflavanone, is a member of this important class of secondary metabolites. This technical guide provides a comprehensive overview of this compound as a phytoalexin, focusing on its biosynthesis, signaling pathways, and potential biological activities. While specific quantitative data for this compound is limited in the current literature, this guide leverages information from closely related isoflavonoid phytoalexins to provide a thorough understanding of its putative role in plant defense and its potential for further research and development.

Biosynthesis of this compound

The biosynthesis of this compound is embedded within the well-characterized phenylpropanoid and isoflavonoid pathways. The pathway initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the core isoflavonoid skeleton, which is then further modified to yield this compound.

The proposed biosynthetic pathway is as follows:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

-

Flavonoid Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a key flavanone intermediate.

-

Isoflavonoid Branch: The first committed step in isoflavonoid biosynthesis is the conversion of naringenin to 2-hydroxyisoflavanone, catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme.

-

Formation of Daidzein: 2-hydroxyisoflavanone is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the isoflavone daidzein.

-

Conversion to Formononetin: Daidzein is methylated by isoflavone O-methyltransferase (IOMT) to produce formononetin.

-

Reduction to Sativanone: Formononetin is then likely reduced by a reductase to form sativanone.

-

Isomerization to this compound: It is hypothesized that an isomerase then converts sativanone to its isomer, this compound.

Caption: Proposed biosynthetic pathway of this compound.

Signaling Pathways for Phytoalexin Induction

The production of isoflavonoid phytoalexins, presumably including this compound, is tightly regulated and induced by various biotic and abiotic elicitors. Two major signaling pathways are known to be involved: a pathogen-activated pathway and a wound-responsive pathway.

-

Pathogen-Activated Signaling: Pathogen-associated molecular patterns (PAMPs), such as yeast elicitor, are recognized by plant cell receptors, triggering a signaling cascade. This leads to the activation of transcription factors that upregulate the expression of genes encoding enzymes of the entire isoflavonoid biosynthetic pathway, resulting in the de novo synthesis of phytoalexins.

-

Wound-Responsive Signaling: Wounding can induce the production of jasmonic acid (JA) and its methylated derivative, methyl jasmonate (MeJA). MeJA acts as a signal that primarily induces the expression of genes encoding enzymes in the later stages of the phytoalexin biosynthetic pathway. This pathway is thought to rely on the hydrolysis of pre-existing, conjugated forms of isoflavonoid precursors stored in the vacuole.

Caption: Signaling pathways for isoflavonoid phytoalexin induction.

Quantitative Data

Specific quantitative data on the production of this compound in leguminous plants is currently scarce in the scientific literature. However, studies on related isoflavonoid phytoalexins in various legumes provide a valuable framework for understanding the potential accumulation levels of this compound under stress conditions. The following tables summarize representative data for other isoflavones.

Table 1: Isoflavone Concentrations in Red Clover (Trifolium pratense)

| Isoflavone | Concentration (mg/g Dry Weight) in Leaves | Concentration (mg/g Dry Weight) in Stems | Concentration (mg/g Dry Weight) in Flowers |

| Formononetin | 2.61 - 4.40 | Data not specified | Data not specified |

| Biochanin A | 1.79 - 3.32 | Data not specified | Data not specified |

| Daidzein | 0.06 - 0.14 | Data not specified | Data not specified |

| Genistein | 0.36 - 0.59 | Data not specified | Data not specified |